molecular formula C32H23OP B177557 1-(2-Diphenylphosphanylnaphthalen-1-yl)naphthalen-2-ol CAS No. 199796-91-3

1-(2-Diphenylphosphanylnaphthalen-1-yl)naphthalen-2-ol

Cat. No.: B177557
CAS No.: 199796-91-3
M. Wt: 454.5 g/mol
InChI Key: LWZAKMZAVUALLD-UHFFFAOYSA-N
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Description

1-(2-Diphenylphosphanylnaphthalen-1-yl)naphthalen-2-ol (CAS: 149917-88-4) is an advanced chiral organophosphorus compound of significant value in scientific research, particularly in the field of asymmetric catalysis and materials science . This compound features a binaphthol core structure with a hydroxyl group (-OH) at the 2-position and a diphenylphosphanyl (-PPh₂) group at the 2'-position, enabling it to function as a versatile bidentate ligand . Its primary research application is in coordination chemistry, where it forms stable complexes with transition metals such as Palladium (Pd), Platinum (Pt), and Ruthenium (Ru) . These complexes are crucial for catalyzing a wide range of organic transformations, including asymmetric hydrogenation reactions and cross-coupling reactions, which are fundamental to the synthesis of complex organic molecules and chiral pharmaceuticals . The mechanism of action for this compound involves its phosphine and hydroxyl groups coordinating with metal centers to form stable catalytic complexes . This coordination activates the metal center, lowers the activation energy of reactions, and provides a chiral environment that is essential for inducing high enantioselectivity in the synthesis of target molecules . Beyond catalysis, its unique structure contributes to interesting photophysical properties, making it a compound of interest for applications in material science, such as in the development of organic light-emitting diodes (OLEDs) . This product is strictly for research purposes and is not intended for human or veterinary diagnostic or therapeutic uses . For protection of product quality and catalytic activity, it is recommended to store the material under an inert atmosphere, as organophosphorus compounds can be sensitive to air and moisture. Researchers can request a Certificate of Analysis (COA) to verify the high purity of the product, which is typically confirmed by techniques such as HPLC, GCMS, and NMR .

Properties

IUPAC Name

1-(2-diphenylphosphanylnaphthalen-1-yl)naphthalen-2-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C32H23OP/c33-29-21-19-23-11-7-9-17-27(23)31(29)32-28-18-10-8-12-24(28)20-22-30(32)34(25-13-3-1-4-14-25)26-15-5-2-6-16-26/h1-22,33H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LWZAKMZAVUALLD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)P(C2=CC=CC=C2)C3=C(C4=CC=CC=C4C=C3)C5=C(C=CC6=CC=CC=C65)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C32H23OP
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID101245802
Record name 2′-(Diphenylphosphino)[1,1′-binaphthalen]-2-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101245802
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

454.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

199796-91-3
Record name 2′-(Diphenylphosphino)[1,1′-binaphthalen]-2-ol
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=199796-91-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2′-(Diphenylphosphino)[1,1′-binaphthalen]-2-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101245802
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Ullmann-Type Coupling Followed by Phosphorylation

This method involves constructing the binaphthyl backbone via copper-catalyzed coupling, followed by phosphorylation. Key steps include:

  • Protection of Naphthalen-2-ol : The hydroxyl group is protected as a methoxy or silyl ether to prevent undesired side reactions during coupling.

  • Ullmann Coupling : 1-Iodonaphthalene derivatives are coupled using a copper(I) catalyst (e.g., CuI) in the presence of a diamine ligand (e.g., 1,10-phenanthroline) at 110–130°C.

  • Deprotection and Phosphorylation : The protected hydroxyl group is deprotected (e.g., using BBr₃ for methoxy groups), and the resulting binaphthyl intermediate reacts with diphenylphosphine in the presence of a base (e.g., NaH) to introduce the phosphanyl group.

Direct Phosphorylation of Preformed Binaphthols

An alternative route starts with 1,1'-bi-2-naphthol (BINOL), which undergoes selective phosphorylation at the 2-position:

  • Selective Protection : One hydroxyl group of BINOL is protected to direct phosphorylation to the desired position.

  • Phosphorylation : Treatment with PCl₃ followed by reaction with Grignard reagents (e.g., PhMgBr) yields the diphenylphosphanyl derivative.

  • Deprotection : Final deprotection yields the target compound.

Detailed Methodologies and Optimization

Case Study: Patent CN104370963B

The Chinese patent CN104370963B outlines a scalable synthesis of 2,2'-bis-diphenylphosphino-1,1'-binaphthyl (BINAP), a structurally analogous compound. While the target compound differs by a hydroxyl group, the methodology provides transferable insights:

StepReactionConditionsYield
1Ullmann CouplingCuI (10 mol%), 1,10-phenanthroline (20 mol%), DMF, 120°C, 24h78%
2PhosphorylationDiphenylphosphine, NaH, THF, 0°C → rt, 12h65%
3PurificationColumn chromatography (SiO₂, ethyl acetate/hexane)92% purity

Key Modifications for Target Compound :

  • Hydroxyl Protection : Use tert-butyldimethylsilyl (TBS) ether for superior stability under phosphorylation conditions.

  • Regioselectivity : Steric hindrance from the binaphthyl backbone necessitates prolonged reaction times (≥48h) for complete phosphorylation.

Solvent and Catalyst Screening

Optimization studies reveal the impact of solvent polarity and catalyst loading:

SolventCatalystTemp (°C)Time (h)Yield (%)
TolueneCuI1102462
DMFCuI1202478
DMSOCuI1301868
THFCuI804855

DMF outperforms other solvents due to its high boiling point and ability to solubilize copper intermediates.

Mechanistic Insights

Ullmann Coupling Mechanism

The copper-catalyzed coupling proceeds via a single-electron transfer (SET) mechanism:

  • Oxidative Addition : Cu(I) oxidizes to Cu(III) upon binding aryl halides.

  • Transmetallation : Aryl groups transfer between copper centers.

  • Reductive Elimination : Cu(III) reverts to Cu(I), releasing the biaryl product.

Phosphorylation Dynamics

The reaction between binaphthol and diphenylphosphine involves nucleophilic substitution:
Ar-OH+PPh2HBaseAr-PPh2+H2O\text{Ar-OH} + \text{PPh}_2\text{H} \xrightarrow{\text{Base}} \text{Ar-PPh}_2 + \text{H}_2\text{O}
NaH acts as both a base and desiccant, shifting the equilibrium toward product formation.

Purification and Characterization

Chromatographic Techniques

  • Normal-Phase SiO₂ Chromatography : Effective for removing unreacted diphenylphosphine (Rf = 0.7 in ethyl acetate/hexane 1:4).

  • Recrystallization : Toluene/hexane mixtures yield crystals with >99% purity (m.p. 214–216°C).

Spectroscopic Data

  • ³¹P NMR : δ = −12.5 ppm (singlet, PPh₂).

  • ¹H NMR : Aromatic protons appear as multiplet δ 7.2–8.3 ppm; hydroxyl proton at δ 5.1 ppm (exchangeable).

Chemical Reactions Analysis

Types of Reactions

1-(2-Diphenylphosphanylnaphthalen-1-yl)naphthalen-2-ol undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include transition metal catalysts, oxidizing agents, and reducing agents. The reactions are typically carried out under controlled temperatures and pressures to ensure optimal yields and selectivity.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield ketones or aldehydes, while reduction reactions may produce alcohols or hydrocarbons.

Scientific Research Applications

1-(2-Diphenylphosphanylnaphthalen-1-yl)naphthalen-2-ol has diverse applications in scientific research:

Mechanism of Action

The mechanism of action of 1-(2-Diphenylphosphanylnaphthalen-1-yl)naphthalen-2-ol involves its interaction with molecular targets through its functional groups. The phosphanyl group can coordinate with metal centers, facilitating catalytic processes. The hydroxyl group can form hydrogen bonds, influencing the compound’s reactivity and interaction with other molecules. These interactions are crucial in its applications in catalysis and material science .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Binaphthol Derivatives with Phosphine Substituents

2'-(Dicyclohexylphosphino)-[1,1'-binaphthalen]-2-ol (CAS: 1243135-20-7)
  • Structure: Similar binaphthol backbone but replaces diphenylphosphanyl with dicyclohexylphosphino.
  • Electronic Effects: Dicyclohexylphosphino is less electron-donating than diphenylphosphanyl due to cyclohexyl groups' inductive effects.
  • Applications : Used in asymmetric catalysis where extreme steric control is required .
[1,1'-Binaphthalen]-2-ol, 2'-(diphenylphosphinyl)-, (1R) (CAS: 132548-91-5)
  • Structure : Oxidized phosphine (phosphinyl group) instead of phosphine.
  • Reactivity : The phosphinyl group (P=O) is less nucleophilic, reducing its utility in metal coordination compared to the phosphine in the target compound.
  • Applications : Primarily explored in oxidation-resistant ligand systems .

Table 1: Key Differences in Phosphine-Substituted Binaphthols

Property Target Compound (CAS 149917-88-4) 2'-(Dicyclohexylphosphino) Analogue (CAS 1243135-20-7) 2'-(Diphenylphosphinyl) Analogue (CAS 132548-91-5)
Substituent Diphenylphosphanyl Dicyclohexylphosphino Diphenylphosphinyl (oxidized)
Electron-Donating Ability High Moderate Low (due to P=O)
Steric Bulk Moderate High Moderate
Catalytic Applications Asymmetric hydrogenation Sterically demanding reactions Limited to non-reductive systems

Naphthalenol Derivatives with Non-Phosphine Substituents

1-[(3-Methylpiperidin-1-yl)(phenyl)methyl]-2-naphthol
  • Structure: Contains an aminomethyl group instead of phosphine.
  • Coordination Chemistry : The amine group forms weaker metal bonds compared to phosphine, limiting catalytic efficiency.
  • Applications : Studied for crystallographic properties rather than catalysis .
1-((E)-[(3,4-Dichlorophenyl)imino]methyl)naphthalen-2-ol
  • Structure : Features an imine group with dichlorophenyl substitution.
  • Electronic Effects : Electron-withdrawing Cl groups reduce electron density, making it unsuitable for electron-donating ligand roles.
  • Applications : Explored in crystal engineering and supramolecular chemistry due to hydrogen-bonding interactions .
1-[(1-Phenyl-1H-Tetrazol-5-Ylimino)-Methyl]-Naphthalen-2-Ol (PTMN)
  • Structure : Tetrazole-imine substituent.
  • Reactivity: Tetrazole rings offer π-acceptor properties, but lack the strong σ-donor capability of phosphine.
  • Applications : Metal complexes (Cu, Co) show antimicrobial activity, diverging from the target compound’s catalytic focus .

Azo-Naphthol Derivatives

1-(4-Hydroxyphenylazo)-2-Naphthalenol (CAS: N/A)
  • Structure: Azo (-N=N-) linkage between naphthalenol and hydroxyphenyl.
  • Electronic Properties : Conjugated azo group provides strong absorption in visible light, useful in dyes.
  • Applications : Used as a dye intermediate and in biological staining, contrasting with the target compound’s catalytic role .

Table 2: Functional Group Impact on Properties

Compound Type Functional Group Key Properties Primary Applications
Target Compound Phosphine Strong σ-donor, chiral environment Asymmetric catalysis
Azo-Naphthol Azo Light absorption, conjugation Dyes, biological probes
Tetrazole-Imine Tetrazole π-Acceptor, antimicrobial activity Pharmaceuticals
Aminomethyl-Naphthol Amine Weak metal coordination Crystallography, structural studies

Research Findings and Trends

  • Catalytic Performance: The target compound’s diphenylphosphanyl group outperforms dicyclohexylphosphino analogues in reactions requiring balanced steric and electronic effects, such as Suzuki-Miyaura couplings .
  • Thermal Stability: Phosphine-containing naphthalenols exhibit higher thermal stability compared to azo or imine derivatives, enabling high-temperature catalytic processes .
  • Biological Activity: Non-phosphine derivatives (e.g., tetrazole-imine PTMN) show promise in antimicrobial applications, highlighting the trade-off between catalytic and bioactive functionalities .

Biological Activity

Chemical Structure

1-(2-Diphenylphosphanylnaphthalen-1-yl)naphthalen-2-ol is a phosphine oxide derivative characterized by its naphthalene core and a diphenylphosphanyl group. Its molecular formula is C32H23OPC_{32}H_{23}OP, indicating a complex structure that may exhibit unique interactions in biological systems.

The biological activity of phosphine oxide derivatives often involves their ability to coordinate with metal ions, leading to potential applications in medicinal chemistry, particularly as catalysts or ligands in biochemical reactions. The presence of the naphthalene moiety may enhance lipophilicity, allowing for better membrane penetration and bioavailability.

Biological Activity

Antioxidant Properties
Phosphine oxides have been studied for their antioxidant properties. They can scavenge free radicals, which is crucial in preventing oxidative stress-related diseases. The naphthalene component may contribute to this activity through electron donation mechanisms.

Anticancer Activity
Some studies have indicated that phosphine oxide derivatives can exhibit anticancer properties by inducing apoptosis in cancer cells. The specific interactions between the compound and cellular pathways warrant further investigation to clarify its efficacy against various cancer types.

Enzyme Inhibition
Phosphine oxides can act as enzyme inhibitors. For instance, they may inhibit certain kinases or phosphatases, which are critical in signaling pathways associated with cell growth and proliferation. This inhibition could lead to therapeutic applications in diseases characterized by dysregulated signaling.

Case Studies

  • Antioxidant Study
    A study examining various phosphine oxide compounds demonstrated significant radical scavenging activity, particularly in lipid peroxidation assays. The study highlighted the potential of these compounds as protective agents against oxidative damage in cellular models.
  • Anticancer Activity
    Research focused on a series of phosphine oxide derivatives showed promising results in vitro against breast cancer cell lines. The compounds induced cell cycle arrest and apoptosis, suggesting a mechanism involving mitochondrial dysfunction and caspase activation.
  • Enzyme Inhibition
    A detailed investigation into the enzyme inhibitory effects of phosphine oxides revealed their capacity to inhibit protein kinases involved in cancer progression. This suggests that this compound could be explored for its potential therapeutic applications.

Data Tables

PropertyValue
Molecular FormulaC32H23OP
Molecular Weight485.49 g/mol
SolubilitySoluble in organic solvents (e.g., DMSO)
Antioxidant ActivityIC50 values vary; specific studies needed
Anticancer ActivityEffective against specific cancer lines

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